

Commercial availability of 2-Bromophenylhydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Application of **2-Bromophenylhydrazine** Hydrochloride

Executive Summary

2-Bromophenylhydrazine, most commonly supplied and handled as its hydrochloride salt (CAS No. 50709-33-6), is a pivotal chemical intermediate in the fields of pharmaceutical development and fine chemical synthesis.^{[1][2]} Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus found in a vast number of biologically active compounds.^{[3][4]} This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists, detailing the compound's commercial landscape, quality control considerations, primary synthetic applications, and essential safety protocols. We provide an expert-driven perspective on sourcing, in-house verification, and practical application to ensure laboratory success.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. **2-Bromophenylhydrazine** is almost exclusively sold as its more stable hydrochloride salt to improve shelf-life and handling characteristics.

Property	Value	Source(s)
Chemical Name	(2-Bromophenyl)hydrazine hydrochloride	[5]
Synonyms	2-Bromophenylhydrazine HCl, o-Bromophenylhydrazine hydrochloride	[6] [7]
CAS Number	50709-33-6	[5] [8]
Molecular Formula	C ₆ H ₇ BrN ₂ · HCl	[9]
Molecular Weight	223.50 g/mol	[7]
Appearance	White to light yellow, cream, or pale brown crystalline powder	[6] [8] [9]
Melting Point	~189 °C (with decomposition)	[6] [9]
Solubility	Slightly soluble in Methanol	[6] [9]
Stability & Sensitivity	Hygroscopic; store under inert atmosphere in a dark place	[6] [9] [10]

The Commercial Landscape: Sourcing and Procurement

The global availability of **2-Bromophenylhydrazine** hydrochloride is robust, with numerous suppliers catering to both research and bulk-scale needs. The choice of supplier often depends on the required purity, quantity, and documentation (e.g., Certificate of Analysis).

Major Commercial Suppliers

The following table represents a selection of established global suppliers. Pricing is subject to fluctuation and should be verified directly with the vendor.

Supplier	Typical Purity Grades Offered	Representative Pack Sizes
Sigma-Aldrich (Merck)	98%	10 g, 50 g
Thermo Fisher Scientific	94%	5 g, 25 g, 100 g
TCI Chemicals	>98.0% (HPLC), Hydrate	5 g, 25 g
AK Scientific, Inc.	98%	Inquire for sizes
Manchester Organics	95%	100 g
SynQuest Laboratories	98%	25 g, 100 g, 250 g

Causality of Purity: Understanding Impurities

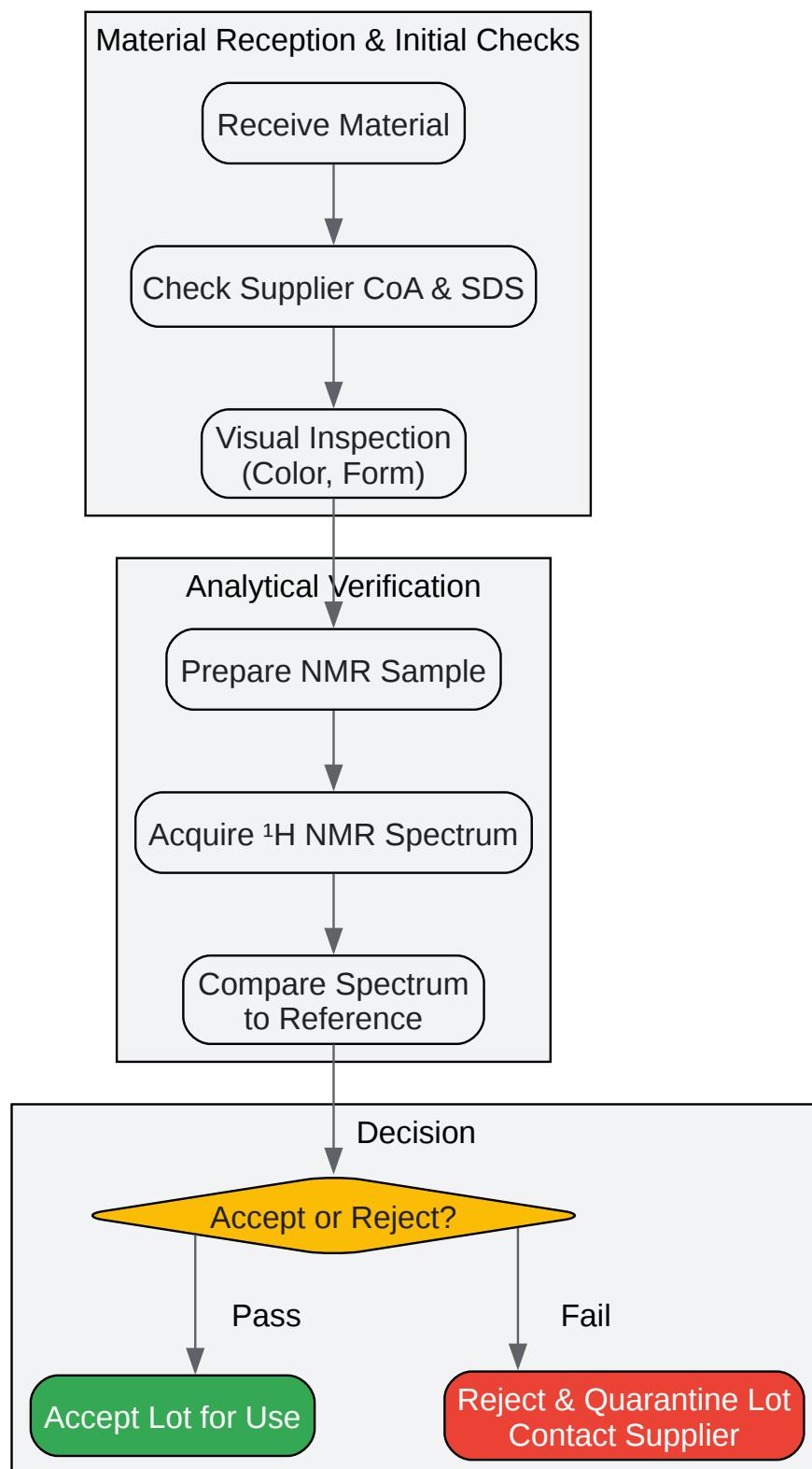
The typical purity of commercial-grade **2-Bromophenylhydrazine** hydrochloride ranges from 94% to over 98%.^[8] The primary impurities often stem from the manufacturing process, which commonly involves the diazotization of 2-bromoaniline followed by a reduction step.^[11] Potential impurities can include unreacted starting materials, isomers, or byproducts from side reactions. For sensitive applications, such as late-stage pharmaceutical synthesis, sourcing material with >98% purity and performing rigorous in-house quality control is critical to avoid downstream complications.

Quality Control and In-House Verification

While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification of identity and purity for each new lot is a cornerstone of good laboratory practice and process safety.

Protocol: Identity Confirmation by ^1H NMR Spectroscopy

Proton NMR is a rapid and definitive method to confirm the chemical structure of the purchased material.


Methodology:

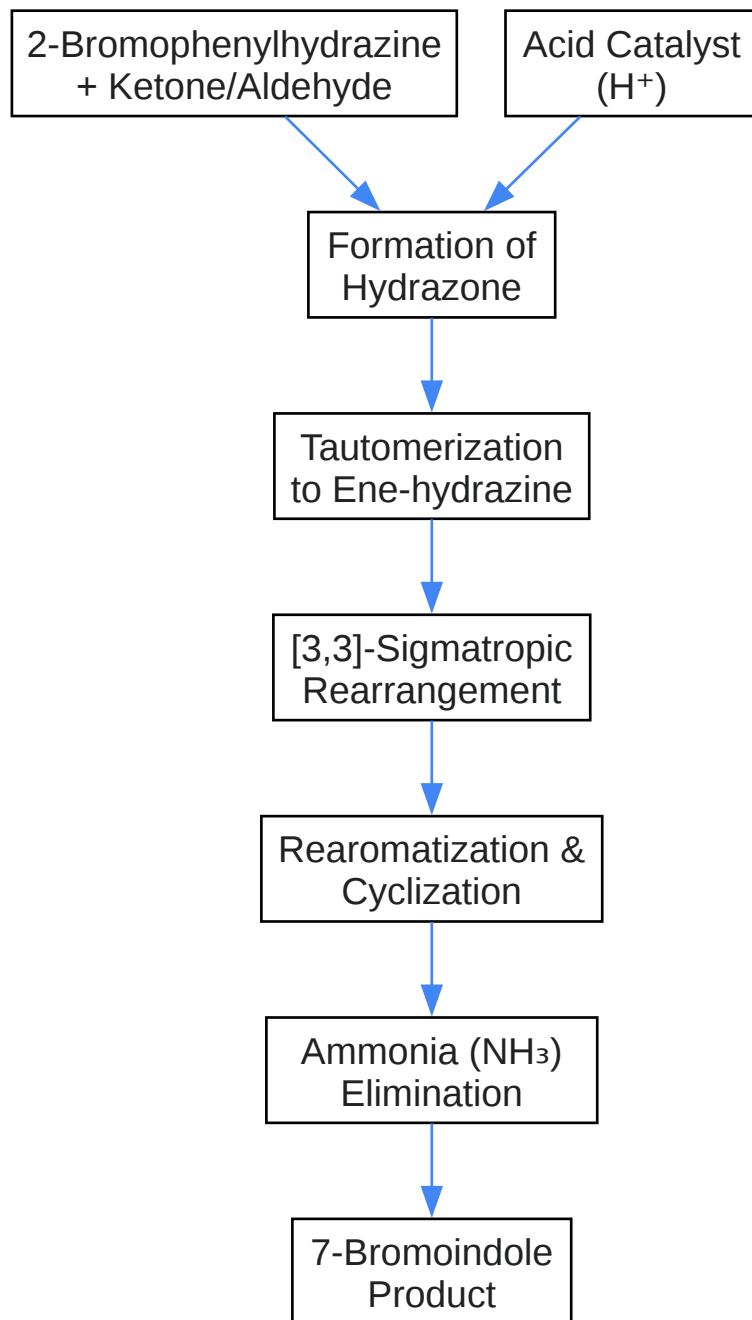
- Prepare a sample by dissolving ~5-10 mg of the **2-Bromophenylhydrazine** hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

- Vortex the sample until the solid is fully dissolved.
- Transfer the solution to a clean, dry NMR tube.
- Acquire the ^1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Process the spectrum and compare the observed chemical shifts and coupling patterns to established reference data. The aromatic protons should exhibit a characteristic pattern for a 1,2-disubstituted benzene ring.

Workflow for Incoming Material Qualification

A systematic approach to qualifying new batches of starting material is essential for reproducible research and manufacturing. The following workflow represents a self-validating system for material acceptance.

[Click to download full resolution via product page](#)


Caption: Workflow for incoming raw material qualification.

Core Application: The Fischer Indole Synthesis

The premier application of **2-Bromophenylhydrazine** is the synthesis of 7-bromoindoles via the Fischer indole synthesis.^[3] This reaction, discovered in 1883, remains a powerful and widely used method for creating the indole ring system.^[4]

Mechanistic Overview

The reaction proceeds by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone.^[12] This intermediate tautomerizes to an enamine, which then undergoes a-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.^[4] The choice of acid catalyst is crucial, with options ranging from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃).^[4]

[Click to download full resolution via product page](#)

Caption: Key stages of the Fischer Indole Synthesis pathway.

Protocol: Synthesis of 7-Bromo-2-methylindole

This protocol provides a representative example of the Fischer indole synthesis using **2-Bromophenylhydrazine** hydrochloride and acetone.

Materials:

- **2-Bromophenylhydrazine** hydrochloride
- Acetone
- Polyphosphoric acid (PPA) or another suitable acid catalyst
- Ice water
- Ethyl acetate

Methodology:

- In a round-bottom flask, suspend **2-Bromophenylhydrazine** hydrochloride (1 equivalent) in a minimal amount of a suitable solvent like ethanol.
- Add acetone (1.1 equivalents) to the suspension.
- Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone in situ.
- Remove the initial solvent under reduced pressure.
- Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the flask.
- Heat the reaction mixture with stirring to 80-100 °C for 1-3 hours, monitoring the reaction progress by TLC.
- Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice with vigorous stirring.
- The product will precipitate as a solid. Neutralize the mixture carefully with a base (e.g., aqueous NaOH) if necessary.
- Extract the product into ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.
- Purify the crude 7-bromo-2-methylindole by column chromatography or recrystallization.

Synthesis and Purification

Understanding the synthesis of the starting material provides insight into its quality. The most common laboratory and industrial synthesis of **2-Bromophenylhydrazine** involves a two-step process from 2-bromoaniline.[11][13]

Protocol: Laboratory-Scale Synthesis

This protocol is adapted from methodologies described in the patent literature and should only be performed by trained chemists with appropriate safety measures.[13][14]

Step 1: Diazotization of 2-Bromoaniline

- In a beaker, dissolve 2-bromoaniline in aqueous hydrochloric acid.
- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Step 2: Reduction to **2-Bromophenylhydrazine**

- In a separate, larger vessel, prepare a reducing solution. A common agent is sodium sulfite or stannous chloride in concentrated HCl. Another described method uses zinc powder.[11][13]
- Slowly add the cold diazonium salt solution to the reducing solution, maintaining a controlled temperature (e.g., 10-20 °C).
- After the addition is complete, allow the reaction to proceed for several hours.
- The crude product is then typically isolated by basification followed by extraction or filtration.

Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, whether synthesized in-house or purchased at a lower grade.[15][16]

- Dissolve the crude **2-Bromophenylhydrazine** (often as the free base) in a minimal amount of hot solvent, such as water or an ethanol/water mixture.[13][17]
- If colored impurities are present, add a small amount of activated carbon and heat for a short period.
- Perform a hot filtration to remove the activated carbon and any insoluble impurities.[17]
- Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[16]
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
- Dry the crystals thoroughly under vacuum.

Safety, Handling, and Storage

2-Bromophenylhydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.[10]

GHS Hazard Summary

Pictogram	Signal Word	Hazard Statement	Source(s)
GHS05	Danger	H314: Causes severe skin burns and eye damage.	[7][18]

Precautionary Statements (Selected):

- P260: Do not breathe dust/fume/gas/mist/vapours/spray.[18][19]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19]

- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10][19]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
- P405: Store locked up.[18][19]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][20]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19]
- Handling: Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[10][20]

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[6][9] The compound is hygroscopic and may be light-sensitive.
- Incompatibilities: Avoid strong oxidizing agents.[10][20]
- Storage Class: Classified as a combustible, corrosive hazardous material.

Conclusion

2-Bromophenylhydrazine hydrochloride is a readily available and indispensable reagent for organic synthesis, particularly for constructing the indole scaffolds that are prevalent in medicinal chemistry. Its commercial availability from a range of suppliers provides flexibility for both small-scale research and large-scale production. However, its utility is matched by its hazardous nature, mandating strict adherence to safety protocols. By implementing robust quality control measures, understanding its core reactivity in applications like the Fischer indole synthesis, and ensuring proper handling, researchers and drug development professionals can effectively and safely leverage this versatile chemical building block.

References

- **2-Bromophenylhydrazine** hydrochloride - LookChem. (URL: [\[Link\]](#))
- Preparation method for **2-bromophenylhydrazine** - Eureka | P
- Preparation method of **2-bromophenylhydrazine** hydrochloride - Eureka | P
- **2-Bromophenylhydrazine** hydrochloride | C6H8BrCIN2 | CID 2723912 - PubChem. (URL: [\[Link\]](#))
- CN103387514A - Preparation method of **2-bromophenylhydrazine** hydrochloride - Google P
- **2-Bromophenylhydrazine** Hydrochloride: Key Intermediate for Pharmaceutical Discovery. (URL: [\[Link\]](#))
- The Role of **2-Bromophenylhydrazine** Hydrochloride in Modern Organic Synthesis. (URL: [\[Link\]](#))
- CN105272873A - **2-bromophenylhydrazine** oxalate preparation method - Google P
- **2-Bromophenylhydrazine** hydrochloride - India Fine Chemicals. (URL: [\[Link\]](#))
- (2-Bromophenyl)hydrazine | C6H7BrN2 | CID 85583 - PubChem. (URL: [\[Link\]](#))
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (URL: [\[Link\]](#))
- Supporting Information for - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- **2-Bromophenylhydrazine** Hydrochloride: A Versatile Intermedi
- Purifying by recrystallisation | 16–18 years | Resource - RSC Educ
- Fischer indole synthesis - Wikipedia. (URL: [\[Link\]](#))
- Purification by Recrystalliz
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [\[Link\]](#))
- Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Bromophenylhydrazine Hydrochloride Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 2-Bromophenylhydrazine hydrochloride | 50709-33-6 [chemicalbook.com]
- 7. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromophenylhydrazine hydrochloride, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. lookchem.com [lookchem.com]
- 10. aksci.com [aksci.com]
- 11. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 14. Preparation method of 2-bromophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN105272873A - 2-bromophenylhydrazine oxalate preparation method - Google Patents [patents.google.com]
- 16. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability of 2-Bromophenylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091577#commercial-availability-of-2-bromophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com